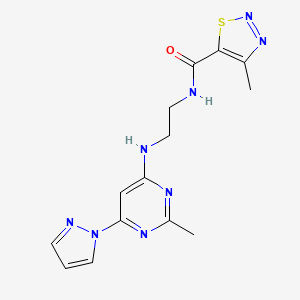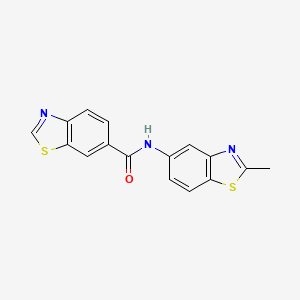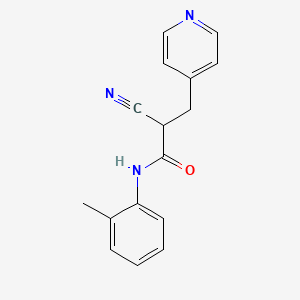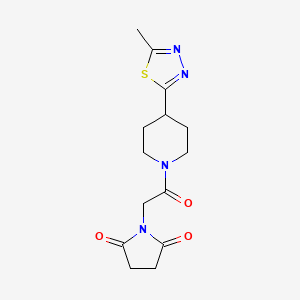![molecular formula C12H15N3O B2821329 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile CAS No. 1896514-65-0](/img/structure/B2821329.png)
2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile is a chemical compound with a molecular formula of C12H15N3O It is a derivative of pyridine and pyrrolidine, featuring a nitrile group at the 3-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile typically involves the reaction of 2-chloropyridine-3-carbonitrile with 1-methyl-2-pyrrolidinemethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, while the pyrrolidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution can involve reagents like sodium hydride (NaH) or alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyridine and pyrrolidine derivatives.
科学的研究の応用
2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
作用機序
The mechanism of action of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
- 1-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride
- (S)-3-(1-Methyl-2-pyrrolidinyl)pyridine
- 2-(1-Methylhydrazinyl)pyridine
Uniqueness
2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile is unique due to its specific combination of a pyridine ring with a nitrile group and a pyrrolidine moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
IUPAC Name |
2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-15-7-3-5-11(15)9-16-12-10(8-13)4-2-6-14-12/h2,4,6,11H,3,5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGQKGINZNOBMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1COC2=C(C=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(4-Ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2821247.png)
![N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methyl}prop-2-enamide](/img/structure/B2821251.png)

![N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2821255.png)
![3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride](/img/structure/B2821256.png)


![(2E)-3-[(2-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2821260.png)
![N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2821261.png)
![5-nitro-2-{[(pyridin-2-yl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2821262.png)

![4-Methoxybenzyl 2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2821266.png)

![6-[4-(trifluoromethoxy)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2821269.png)
